

Physical and chemical properties of 2,6-Difluoro-3-methoxybenzylamine

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Compound of Interest

Compound Name: 2,6-Difluoro-3-methoxybenzylamine

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An In-depth Technical Guide to 2,6-Difluoro-3-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxybenzylamine is a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzyl ring, is anticipated to modulate its physicochemical and pharmacological properties. This technical guide provides a summary of its known identifiers and a discussion of its likely physical and chemical characteristics based on the general properties of related compounds, due to the limited availability of specific experimental data for this molecule. Additionally, this document outlines general experimental protocols for the synthesis and analysis of similar aromatic amines and includes a conceptual diagram illustrating the relationships of its structural features to its potential properties.

Compound Identification

A clear identification of **2,6-Difluoro-3-methoxybenzylamine** is crucial for any research endeavor. The fundamental identifiers for this compound are summarized in the table below.

Identifier	Value
IUPAC Name	(2,6-Difluoro-3-methoxyphenyl)methanamine
CAS Number	886498-50-6
Molecular Formula	C ₈ H ₉ F ₂ NO
Molecular Weight	173.16 g/mol
Synonyms	(2,6-Difluoro-3-methoxy-benzyl)amine

Physical and Chemical Properties

Experimental data on the physical and chemical properties of **2,6-Difluoro-3-methoxybenzylamine** are not readily available in peer-reviewed literature or commercial databases. The following tables summarize the current data status. The properties of benzylamine and its substituted derivatives are influenced by the nature and position of the substituents on the aromatic ring.[1][2][3] Generally, benzylamines are colorless to light yellow liquids with an ammonia-like odor.[1] They are typically soluble in organic solvents and show some solubility in water.[3] The introduction of fluorine atoms can affect properties such as pKa, lipophilicity, and metabolic stability.

Physical Properties

Property	Value
Melting Point	Data Not Available
Boiling Point	Data Not Available
Solubility	Data Not Available
Appearance	Data Not Available
pKa	Data Not Available

Chemical Properties

Property	Value
Reactivity	<p>Expected to exhibit typical reactivity of a primary benzylamine, such as salt formation with acids, acylation, and alkylation at the nitrogen atom.</p> <p>The aromatic ring may undergo electrophilic substitution, with the positions directed by the fluorine and methoxy substituents.</p> <p>Benzylamines can be oxidized to the corresponding imines or aldehydes.^{[4][5][6]}</p>
Stability	<p>Likely stable under standard laboratory conditions. May be sensitive to air and light over time.</p>
Hazardous Reactions	<p>Data Not Available. As a primary amine, it is expected to be basic and may react exothermically with strong acids.</p>

Experimental Protocols

While specific experimental protocols for **2,6-Difluoro-3-methoxybenzylamine** are not published, general methodologies for the synthesis and analysis of fluorinated benzylamines can be adapted.

General Synthesis of Fluorinated Benzylamines

The synthesis of fluorinated benzylamines can often be achieved through the reduction of the corresponding benzonitrile or by reductive amination of the corresponding benzaldehyde.^{[2][7]}

Example Protocol: Reductive Amination of a Fluorinated Benzaldehyde

- **Reaction Setup:** To a solution of the fluorinated benzaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a nitrogen source such as ammonia (in a suitable form like ammonium acetate or a solution of ammonia in methanol) or another primary amine (1-1.2 equivalents).

- **Formation of Imine:** Stir the mixture at room temperature to form the corresponding imine. The progress of this reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Reduction:** Once the imine formation is complete or has reached equilibrium, add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H_2 over a catalyst like Pd/C or Raney nickel) portion-wise at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
- **Work-up:** Quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na_2SO_4 or $MgSO_4$), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure fluorinated benzylamine.

Analytical Methods

The purity and identity of **2,6-Difluoro-3-methoxybenzylamine** can be determined using a combination of chromatographic and spectroscopic techniques.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **1H NMR:** The proton NMR spectrum of an aromatic amine will typically show characteristic signals for the benzylic protons (CH_2) and the amine protons (NH_2), in addition to the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the fluorine and methoxy substituents.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **^{13}C NMR:** The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.[\[15\]](#)

- ¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds, providing distinct signals for each fluorine atom and valuable information about their chemical environment.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a primary aromatic amine typically displays characteristic absorption bands. [\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

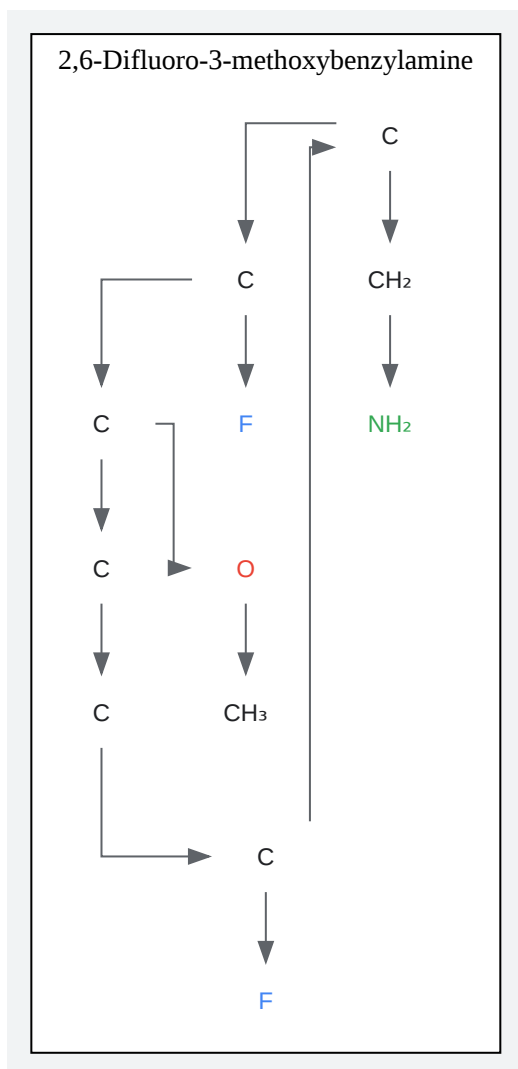
Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H (Amine)	Stretching (asymmetric & symmetric)	3300 - 3500 (two bands for primary amine)
N-H (Amine)	Bending	1550 - 1650
C-N (Aromatic Amine)	Stretching	1250 - 1350
C-H (Aromatic)	Stretching	3000 - 3100
C=C (Aromatic)	Stretching	1450 - 1600
C-O (Aryl Ether)	Stretching	1200 - 1275 (asymmetric), 1020-1075 (symmetric)
C-F (Aryl Fluoride)	Stretching	1100 - 1400

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For benzylamines, common fragmentation pathways include the loss of the amino group and cleavage at the benzylic position to form a stable benzyl cation or related fragments. [\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

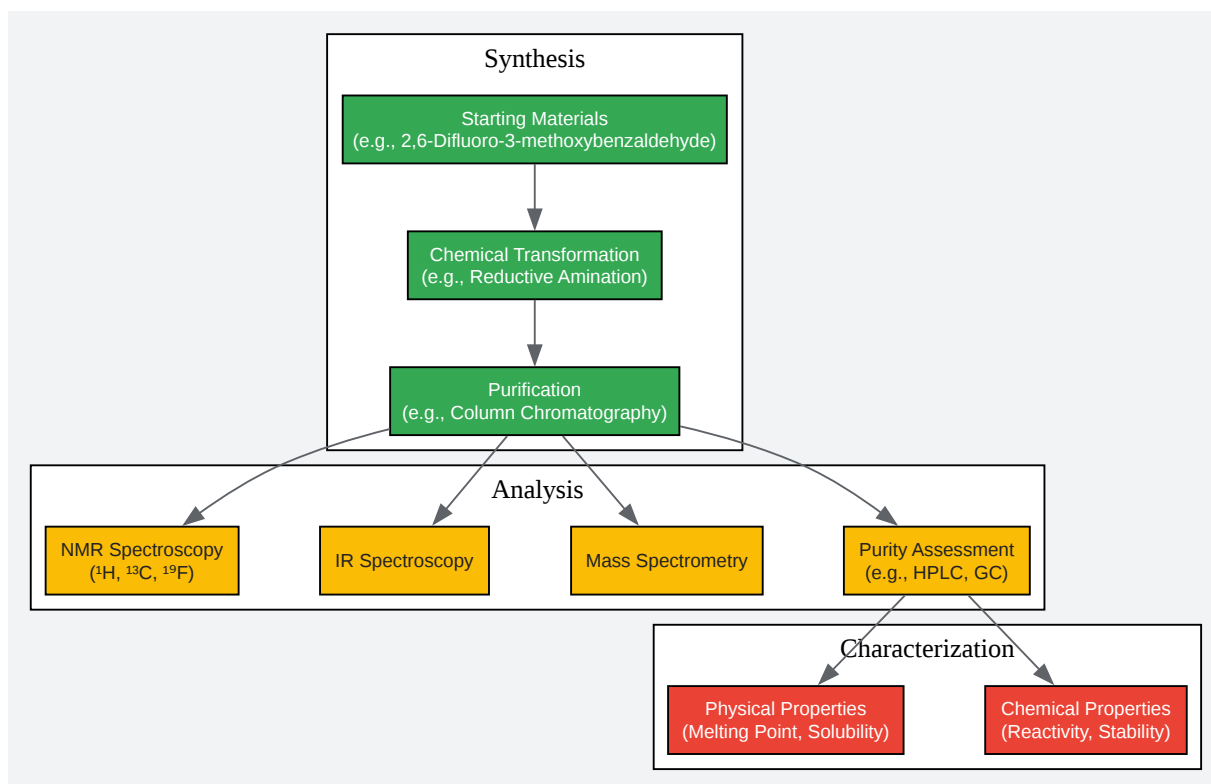
Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the characterization of **2,6-Difluoro-3-methoxybenzylamine**.



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Molecular structure of **2,6-Difluoro-3-methoxybenzylamine**.



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A conceptual workflow for the synthesis and characterization.

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